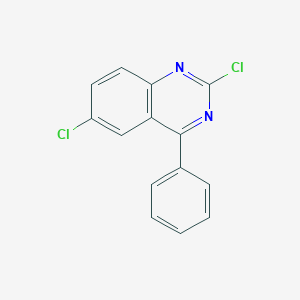

2,6-Dichloro-4-phenylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVSRCOECJCBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364650 | |

| Record name | 2,6-dichloro-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5185-54-6 | |

| Record name | 2,6-dichloro-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5185-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Proposed Synthetic Route for the Transformation of 6-chloro-4-phenylquinolin-2(1H)-one to 2,6-dichloro-4-phenylquinazoline: A Technical Guide

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made their synthesis a subject of significant interest in medicinal chemistry and drug development. This technical guide outlines a proposed multi-step synthesis for 2,6-dichloro-4-phenylquinazoline, starting from the readily available 6-chloro-4-phenylquinolin-2(1H)-one. As a direct, one-pot conversion is not prominently documented in the existing literature, this guide proposes a plausible and chemically sound two-stage pathway. The first stage involves the chlorination of the quinolinone to its corresponding 2-chloroquinoline derivative. The second, more complex stage, details a transformation of the quinoline core into the target quinazoline, based on modern skeletal editing methodologies involving a ring-opening and recyclization sequence. This document is intended for researchers and professionals in the fields of organic synthesis and drug discovery, providing detailed experimental protocols and a summary of expected quantitative data based on analogous transformations.

Proposed Overall Synthetic Workflow

The proposed synthesis is a two-step process, beginning with the chlorination of the starting material, followed by a one-pot conversion of the resulting dichloroquinoline to the target dichloroquinazoline.

Caption: Overall workflow for the proposed synthesis.

Detailed Experimental Protocols

Stage 1: Synthesis of 2,6-dichloro-4-phenylquinoline

This stage involves the conversion of the 2-quinolinone to a 2-chloroquinoline using phosphorus oxychloride, a standard and effective method for this transformation.[1]

Materials:

-

6-chloro-4-phenylquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-4-phenylquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully, pour the cooled reaction mixture into a beaker of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2,6-dichloro-4-phenylquinoline.

Stage 2: Synthesis of this compound

This stage is a proposed one-pot conversion of the intermediate 2,6-dichloro-4-phenylquinoline to the final product. The protocol is adapted from a general method for the transformation of quinolines to quinazolines.[2] This process involves an initial N-oxidation, followed by a photochemical rearrangement to a benzoxazepine, which is then oxidatively cleaved and cyclized with an ammonia source.

Materials:

-

2,6-dichloro-4-phenylquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Chloroform (CHCl₃)

-

Toluene

-

Ammonium carbamate (NH₄H₂NCO₂)

-

Pyridine

-

Ozone (O₃) / Oxygen (O₂) gas mixture

Procedure:

-

N-Oxidation: Dissolve 2,6-dichloro-4-phenylquinoline (1.0 eq) in chloroform. Add m-CPBA (1.2 eq) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Solvent Exchange: Remove the chloroform under reduced pressure. Dilute the residue with toluene.

-

Photochemical Rearrangement: Transfer the toluene solution to a photochemical reactor equipped with a 390 nm LED lamp. Irradiate the solution at 25 °C for 1-5 hours. Monitor the formation of the benzoxazepine intermediate by TLC or LC-MS.

-

Oxidative Cleavage and Cyclization (One-Pot): a. Cool the solution containing the benzoxazepine intermediate to -78 °C. b. Bubble a stream of O₃/O₂ through the solution for 5-20 minutes until a blue color persists, indicating an excess of ozone. c. Add pyridine (10 eq) to the reaction mixture. d. Add ammonium carbamate (7-12 eq). e. Seal the reaction vessel and heat to 90 °C for 24 hours.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and quench with an aqueous solution of sodium thiosulfate. b. Extract the mixture with ethyl acetate (3 x 50 mL). c. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to yield this compound.

Proposed Chemical Reaction Pathway

The following diagram illustrates the key chemical transformations in the proposed synthesis.

Caption: Proposed chemical transformations.

Quantitative Data Summary

The following table summarizes key quantitative data for the proposed synthesis. Yields are estimated based on analogous reactions reported in the literature.

| Step | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Reaction Time | Temperature | Expected Yield (%) |

| 1 | 6-chloro-4-phenylquinolin-2(1H)-one | POCl₃ | 2,6-dichloro-4-phenylquinoline | 274.14 | 4-6 h | Reflux | 85-95 |

| 2 | 2,6-dichloro-4-phenylquinoline | 1. m-CPBA2. 390 nm LED3. O₃/O₂, Pyridine4. NH₄H₂NCO₂ | This compound | 275.13 | ~30 h | -78 °C to 90 °C | 50-70 |

Disclaimer: The proposed synthesis, particularly Stage 2, is based on general methodologies for the conversion of quinolines to quinazolines and has not been specifically reported for the given substrate. The reaction conditions and expected yields are therefore estimations and would require optimization for this specific transformation. Standard laboratory safety procedures should be followed at all times.

References

Physicochemical Properties of 2,6-Dichloro-4-phenylquinazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-phenylquinazoline is a halogenated heterocyclic compound belonging to the quinazoline family. The quinazoline scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including approved anticancer drugs. The substitution pattern of this compound, featuring chlorine atoms at the 2 and 6 positions and a phenyl group at the 4 position, imparts specific physicochemical characteristics that influence its reactivity, formulation, and potential as a lead compound in drug discovery. This guide provides a detailed overview of its core physicochemical properties, methodologies for their determination, and insights into its potential biological context.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available and predicted quantitative data for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [][2] |

| CAS Number | 5185-54-6 | [][2] |

| Molecular Formula | C₁₄H₈Cl₂N₂ | [][2] |

| Molecular Weight | 275.14 g/mol | [] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl | [] |

| Property | Value | Type | Source |

| Melting Point | No data available | Experimental | |

| Boiling Point | 378.2°C at 760 mmHg | Experimental | |

| Flash Point | 214.4°C | Experimental | |

| logP (Octanol-Water Partition Coefficient) | No data available (Predicted to be high) | Predicted | |

| pKa (Acid Dissociation Constant) | No data available (Predicted to be a very weak base) | Predicted | |

| Aqueous Solubility | No data available (Predicted to be low) | Predicted |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. Below are generalized methodologies applicable to the characterization of this compound, based on standard laboratory practices for organic compounds.

Synthesis of this compound

A common synthetic route to substituted quinazolines involves the cyclization of anthranilic acid derivatives. The synthesis of this compound can be conceptualized through a multi-step process, likely involving the reaction of a suitably substituted anthranilic acid with a source for the remaining atoms of the quinazoline ring, followed by chlorination.

Synthetic pathway for this compound.

Melting Point Determination

The melting point is a fundamental property indicating the purity of a crystalline solid.

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then 1-2°C per minute near the expected melting point).

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

Solubility Determination

Solubility is a key parameter influencing a drug's bioavailability and formulation.

Protocol (Qualitative):

-

Approximately 10-20 mg of this compound is added to a test tube containing 1 mL of a solvent (e.g., water, ethanol, DMSO, acetone).

-

The mixture is vortexed for 1-2 minutes at room temperature.

-

Visual inspection determines if the compound has dissolved completely, partially, or is insoluble.

Protocol (Quantitative - Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The solution is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa value reflects the ionization state of a molecule at a given pH, which is critical for its interaction with biological targets and its membrane permeability.

Protocol (Potentiometric Titration):

-

A solution of this compound is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the quinazoline nitrogens are basic.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the inflection point of the resulting titration curve.

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a primary indicator of its ability to cross cell membranes.

Protocol (Shake-Flask Method):

-

A solution of this compound is prepared in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.

-

The concentration of the compound in both the n-octanol and water phases is measured using an appropriate analytical technique (e.g., HPLC-UV).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathway

Quinazoline derivatives are well-documented as potent inhibitors of various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). Overactivation of the EGFR signaling pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and survival. While the specific biological activity of this compound has not been extensively reported, its structural similarity to known EGFR inhibitors suggests it may act on this pathway.

References

2,6-Dichloro-4-phenylquinazoline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-phenylquinazoline is a halogenated quinazoline derivative with potential applications in medicinal chemistry and drug discovery. The quinazoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including several approved anticancer drugs. The presence of chlorine atoms and a phenyl group on the quinazoline ring of this particular compound suggests its potential as a modulator of various biological pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, drawing upon data from structurally related compounds where specific information is not available.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value |

| CAS Number | 5185-54-6 |

| Molecular Formula | C₁₄H₈Cl₂N₂ |

| Molecular Weight | 275.14 g/mol |

| Boiling Point | 378.2°C at 760 mmHg |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be inferred from established methods for analogous chloro-quinazoline derivatives. A plausible synthetic route involves the chlorination of a corresponding quinazolinone precursor.

Conceptual Synthetic Workflow

A common method for the synthesis of chloro-quinazolines involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃) on a hydroxy-quinazoline (quinazolinone) precursor. The general steps would be:

-

Synthesis of the Quinazolinone Precursor: This typically involves the condensation of an appropriately substituted anthranilic acid or its derivative with a suitable reagent to form the quinazolinone ring system. For this compound, the precursor would likely be 6-chloro-4-phenylquinazolin-2(1H)-one.

-

Chlorination: The quinazolinone is then treated with a chlorinating agent to replace the hydroxyl group with a chlorine atom.

Representative Experimental Protocol: Synthesis of a Dichloro-quinazoline Intermediate

The following protocol is for the synthesis of a related compound, 4,6-dichloro-2-methylquinazoline, and can be adapted as a starting point for the synthesis of this compound.

Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one

-

To a 50 mL round-bottom flask equipped with a reflux condenser, add 2-amino-5-chlorobenzoic acid (1.72 g, 10 mmol).

-

Add acetic anhydride (15 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven to obtain 6-chloro-2-methylquinazolin-4(3H)-one.

Step 2: Synthesis of 4,6-dichloro-2-methylquinazoline

-

In a 50 mL round-bottom flask, place the 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol) obtained from the previous step.

-

Add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount of N,N-dimethylaniline (2-3 drops).

-

Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours in a fume hood.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with water and dry it to yield 4,6-dichloro-2-methylquinazoline.[1] The product can be further purified by recrystallization from a suitable solvent like ethanol.

Potential Biological Activities and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds in anticancer research, with several approved drugs targeting key signaling molecules.[2] The structural features of this compound, particularly the 4-phenylquinazoline core, suggest its potential as an inhibitor of protein kinases involved in cancer progression.

Postulated Mechanism of Action: EGFR Inhibition

A primary target for many quinazoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[3][4] Overactivation of the EGFR signaling pathway is a hallmark of many cancers.[3] The 4-anilinoquinazoline scaffold, structurally related to 4-phenylquinazoline, is a known hinge-binding motif for many kinase inhibitors.[5] It is hypothesized that this compound could act as an inhibitor of EGFR, blocking the downstream signaling cascade that promotes tumor growth.

Caption: Postulated inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow for Biological Evaluation

To investigate the potential anticancer activity of this compound, a series of in vitro assays can be performed. The following workflow provides a logical progression for characterizing its biological effects.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloro-4-phenylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2,6-dichloro-4-phenylquinazoline. Due to the limited availability of complete, experimentally-derived spectra for this specific molecule in public databases, this document combines predicted data, analysis of closely related compounds, and generalized experimental protocols to serve as a robust resource for researchers.

Compound Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₈Cl₂N₂

-

Molecular Weight: 275.14 g/mol

-

Monoisotopic Mass: 274.0064 g/mol

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 275.01372 |

| [M+Na]⁺ | 296.99566 |

| [M-H]⁻ | 272.99916 |

| [M]⁺ | 274.00589 |

Data sourced from PubChemLite.[1]

The characteristic isotopic pattern of two chlorine atoms would be a key feature in the experimental mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Experimental NMR data for this compound is not available in surveyed literature. However, based on the analysis of related chloro-phenyl-quinazoline and quinoline structures, a predicted ¹H and ¹³C NMR spectrum can be outlined.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the quinazoline ring system and the phenyl substituent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.2 - 8.5 | m | H of Phenyl group |

| ~ 7.9 - 8.1 | d | H-5 |

| ~ 7.7 - 7.9 | dd | H-7 |

| ~ 7.5 - 7.7 | d | H-8 |

| ~ 7.4 - 7.6 | m | H of Phenyl group |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will show signals for each of the unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C-2, C-4 |

| ~ 150 - 155 | C-8a |

| ~ 135 - 140 | C-4a |

| ~ 125 - 135 | Phenyl C, C-5, C-7 |

| ~ 120 - 125 | C-6, C-8 |

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration |

| 3050 - 3100 | Aromatic C-H stretch |

| 1610 - 1640 | C=N stretch (quinazoline ring) |

| 1450 - 1580 | Aromatic C=C stretch |

| 1000 - 1100 | C-Cl stretch |

| 700 - 800 | Aromatic C-H bend (out-of-plane) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the characterization of quinazoline derivatives.

A plausible synthetic route involves the chlorination of a quinazolinone precursor.

Caption: General synthetic workflow for this compound.

Procedure:

-

Synthesis of 6-Chloro-2-phenylquinazolin-4(3H)-one: 2-Amino-5-chlorobenzoic acid is reacted with benzoyl chloride in a suitable solvent (e.g., pyridine) under reflux to yield the intermediate 6-chloro-2-phenylquinazolin-4(3H)-one.

-

Chlorination: The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), and heated under reflux.

-

Work-up and Purification: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified, typically by column chromatography on silica gel.

Caption: Standard workflow for NMR spectroscopic analysis.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

¹H NMR: A standard proton experiment is performed.

-

¹³C NMR: A proton-decoupled carbon experiment is performed.

-

Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

References

Initial biological screening of 2,6-Dichloro-4-phenylquinazoline derivatives

An In-depth Technical Guide on the Initial Biological Screening of 2,6-Dichloro-4-phenylquinazoline Derivatives

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Derivatives of quinazoline are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Within this class, this compound derivatives have emerged as a subject of significant interest, particularly in oncology. The strategic placement of chloro substituents and a phenyl group on the quinazoline ring system is a common approach to modulate the potency and selectivity of these compounds.[3][4]

These derivatives often exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1][5] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in cell proliferation and survival pathways.[1][6] This guide provides a comprehensive overview of the initial biological screening of this compound derivatives, detailing experimental protocols for cytotoxicity and kinase inhibition, presenting quantitative data, and illustrating key workflows and pathways.

Synthesis of the Core Scaffold

The synthesis of the this compound core is a critical first step. A prevalent and well-documented method is the chlorination of a corresponding quinolinone precursor.[4] This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often under reflux conditions.[4] The starting material, 6-chloro-4-phenylquinolin-2(1H)-one, is converted to 2,6-dichloro-4-phenylquinoline, which then serves as a versatile intermediate for creating a library of derivatives through nucleophilic substitution at the reactive chlorine positions.[4]

In Vitro Cytotoxicity Screening

A primary objective in the initial screening is to assess the cytotoxic potential of the synthesized derivatives against various cancer cell lines.

Data Presentation: Cytotoxicity of Quinazoline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 or GI50 values in µM) of various quinazoline derivatives against a panel of human cancer cell lines. This data, compiled from multiple sources, illustrates the potential of this chemical class.[6]

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Quinazoline-Chalcone 14g | K-562 (Leukemia) | 0.622 | [7][8] |

| Quinazoline-Chalcone 14g | MCF-7 (Breast Cancer) | 1.81 | [7][8] |

| Quinazoline-Chalcone 14g | HCT-116 (Colon Cancer) | 1.81 | [7][8] |

| Quinazolinone-isatin hybrid 6c | HepG2 (Liver Cancer) | 0.083 | [9] |

| Quinazolinone-isatin hybrid 6c | MCF-7 (Breast Cancer) | 0.076 | [9] |

| Quinazoline-oxymethyltriazole 8a | HCT-116 (Colon Cancer, 72h) | 5.33 | [10] |

| Quinazoline-oxymethyltriazole 8a | HepG2 (Liver Cancer, 72h) | 7.94 | [10] |

| Quinazoline-oxymethyltriazole 8k | MCF-7 (Breast Cancer, 72h) | 11.32 | [10] |

| 3-methylenamino-4(3H)-quinazolone 7 | MDA-MB-231 (Breast Cancer) | 8.79 | [11] |

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The concentration of these crystals, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control (e.g., DMSO). Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

The SRB assay is a colorimetric test that measures cell number by staining total cellular protein with the sulforhodamine B dye.

-

Principle: SRB is a bright pink aminoxanthene dye that binds to the basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

-

Procedure:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water to remove the TCA.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization and Absorbance Measurement: Allow the plate to air dry completely. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

-

Visualization of Experimental Workflow

Mechanism of Action: Kinase Inhibition Screening

Quinazoline derivatives are well-established as inhibitors of protein kinases.[1][6] An essential part of the initial screening is to determine their inhibitory activity against key kinases implicated in cancer, such as EGFR and VEGFR.[6]

Data Presentation: Kinase Inhibitory Activity

The following table presents the kinase inhibitory activity (IC50 values in µM) of selected quinazoline derivatives against various protein kinases.

| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |

| Quinazolinone-isatin hybrid 6c | EGFR | 0.083 | [9] |

| Quinazolinone-isatin hybrid 6c | VEGFR-2 | 0.076 | [9] |

| Quinazolinone-isatin hybrid 6c | HER2 | 0.138 | [9] |

| Quinazolinone-isatin hybrid 6c | CDK2 | 0.183 | [9] |

| Quinazolinone N-acetohydrazide 16 | VEGFR-2 | 0.29 | [5] |

| Thioacetyl-benzohydrazide 21 | VEGFR-2 | 4.6 | [5] |

Experimental Protocols

This protocol outlines a cell-free enzymatic assay to directly measure the inhibitory effect of compounds on EGFR kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6]

-

Principle: The assay measures the amount of ADP produced in a kinase reaction. After the reaction is stopped, the remaining ATP is depleted. Subsequently, the ADP is converted back into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity. The luminescence signal is inversely proportional to the inhibitory effect of the test compound.[6]

-

Materials:

-

Recombinant human EGFR kinase enzyme

-

Poly (Glu, Tyr) substrate

-

ATP (Adenosine Triphosphate)

-

Kinase Reaction Buffer

-

Test Compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

Opaque 96- or 384-well plates

-

Luminometer

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute them in the kinase reaction buffer.[6]

-

Kinase Reaction Setup: Add the test compound dilutions to the wells of the plate. Then, add the EGFR enzyme and substrate mixture to each well.[6]

-

Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate at 30°C for 40-60 minutes.[6]

-

Terminate Reaction and Detect ADP: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.[6]

-

Luminescence Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which fuels a luciferase reaction to produce light.[6]

-

Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the signal and then measure the luminescence.[6]

-

Data Analysis: The luminescence signal is inversely related to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[6]

-

Visualization of Signaling Pathway and Workflow

Conclusion

The initial biological screening of this compound derivatives is a critical phase in their development as potential therapeutic agents. A systematic approach involving robust in vitro cytotoxicity and kinase inhibition assays provides essential data on their potency and mechanism of action. The protocols and data presented herein offer a foundational guide for researchers. The strong evidence of kinase inhibition by the quinazoline scaffold suggests that this class of compounds will continue to be a promising area for the discovery of novel anticancer drugs.[1][5][6] Further investigation into structure-activity relationships (SAR) and in vivo efficacy is warranted for the most potent derivatives identified during this initial screening phase.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2,6-Dichloro-4-phenylquinoline | 10352-30-4 | Benchchem [benchchem.com]

- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Mechanism of Action of 2,6-Dichloro-4-phenylquinazoline: A Technical Whitepaper

Disclaimer: This document outlines the potential mechanism of action for 2,6-dichloro-4-phenylquinazoline based on structure-activity relationships of analogous compounds. To date, there is a lack of specific published research on the biological activity of this particular molecule. The information herein is intended for research and drug development professionals and should be considered a theoretical framework for guiding future investigation.

Executive Summary

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved and investigational therapeutic agents, particularly in oncology. The compound this compound possesses key structural features—a quinazoline core, a phenyl group at position 4, and chloro-substitutions at positions 2 and 6—that suggest a high probability of biological activity. Based on extensive data from structurally related analogs, the most plausible mechanisms of action for this compound are the inhibition of protein kinases involved in cell proliferation and survival, leading to cell cycle arrest and induction of apoptosis. This whitepaper will detail these potential mechanisms, present quantitative data from analogous compounds, provide detailed experimental protocols for mechanism-of-action studies, and visualize key pathways and workflows.

Postulated Mechanisms of Action

The biological activity of quinazoline derivatives is heavily influenced by the substitutions on the core ring system. The presence of a phenyl group at the C4 position and chlorine atoms at C2 and C6 are common features in compounds designed to be ATP-competitive inhibitors of protein kinases.

Primary Postulated Mechanism: Protein Kinase Inhibition

Many 4-phenylquinazoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. The phenyl group at position 4 often occupies the ATP-binding site, while substitutions on the quinazoline ring system can enhance potency and selectivity.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: The 4-anilinoquinazoline scaffold is classic in the design of EGFR inhibitors like gefitinib and erlotinib. While the 4-phenyl group of this compound is not an aniline, it can still be expected to interact with the hinge region of the kinase ATP-binding pocket. Dichloro-substitution can further enhance binding affinity. Inhibition of these RTKs would block downstream signaling cascades crucial for tumor growth, proliferation, and angiogenesis, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

-

Other Kinase Targets: The quinazoline scaffold is versatile and has been utilized to develop inhibitors for a wide range of other kinases, including cyclin-dependent kinases (CDKs), Src family kinases, and Akt (Protein Kinase B).

Downstream Cellular Effects

Inhibition of the aforementioned kinase pathways would likely result in the following cellular outcomes:

-

Cell Cycle Arrest: Disruption of mitogenic signaling and inhibition of CDKs can halt the cell cycle, preventing cancer cells from progressing through the G1/S or G2/M checkpoints. This provides an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis.

-

Induction of Apoptosis: By blocking pro-survival signals (e.g., via the PI3K/AKT pathway), this compound could shift the balance towards programmed cell death. This would likely involve the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases (e.g., Caspase-3), leading to the systematic dismantling of the cell.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of quinazoline derivatives that share structural motifs with this compound. This data provides a comparative context for its potential potency.

Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Analogous Quinazoline Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| 6-Bromo-2-phenyl-4-(N-methyl-2-chloroanilino)quinazoline | HCT-116 (Colon) | 2.8 | [1] |

| 6-Bromo-2-phenyl-4-(N-methyl-2-chloroanilino)quinazoline | T98G (Glioblastoma) | 2.0 | [1] |

| Quinazoline-triazole-acetamide (Comp. 8a) | HCT-116 (Colon) | 5.33 (72h) | [2] |

| Quinazoline-triazole-acetamide (Comp. 8a) | HepG2 (Liver) | 7.94 (72h) | [2] |

| Dihydroquinazolinone (Comp. 10f) | MCF-7 (Breast) | 14.70 (72h) | [3] |

| Dihydroquinazolinone (Comp. 5a) | HCT-116 (Colon) | 4.87 (72h) | [3] |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline (Comp. 12b) | HeLa (Cervical) | 0.82 | [4] |

Table 2: In Vitro Kinase Inhibitory Activity (IC50) of Analogous Quinazoline Derivatives

| Compound/Derivative Class | Target Kinase | IC50 (µM) | Reference |

| Quinazoline-based derivative (Comp. VII) | VEGFR-2 | 4.6 | [5] |

| 2-Thioquinazolinone (Comp. A) | EGFR | 0.0385 | [2] |

| 2-Thioquinazolinone (Comp. A) | VEGFR-2 | 0.126 | [2] |

Proposed Experimental Workflow for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action, a structured experimental workflow is proposed.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed in the workflow.

In Vitro Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for differentiation between G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate RNA-related signals.

-

Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histograms and quantify the percentage of cells in each phase.

-

Apoptosis Marker Detection: Western Blot Analysis

This technique detects changes in the expression levels of key proteins involved in apoptosis.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to target proteins, such as cleaved caspases and PARP, or members of the Bcl-2 family.

-

Protocol:

-

Protein Extraction: Treat cells as described for cell cycle analysis. Harvest the cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, or anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

-

Conclusion

While direct experimental evidence for this compound is currently unavailable, its chemical structure strongly suggests a potential role as a bioactive compound, most likely an anticancer agent. Drawing from the extensive literature on related quinazoline derivatives, the most plausible mechanisms of action involve the inhibition of key protein kinases (such as EGFR and VEGFR), leading to subsequent cell cycle arrest and the induction of apoptosis. The chloro-substituents at positions 2 and 6 may enhance its potency. The experimental framework provided in this guide offers a rational approach to systematically investigate and validate these hypothesized mechanisms, paving the way for the potential development of this compound as a novel therapeutic agent.

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

The Halogenated Quinolines: A Legacy of Discovery and a Future of Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. First isolated from coal tar in 1834, the journey of quinoline from a simple organic molecule to a privileged structure in drug discovery is a testament to over a century of chemical innovation. The introduction of halogen atoms to the quinoline ring has proven to be a particularly fruitful strategy, leading to the development of potent drugs for a wide range of diseases, most notably malaria, bacterial infections, and cancer. This technical guide provides a comprehensive overview of the discovery and historical context of halogenated quinolines, detailed experimental protocols for their synthesis, a compilation of their biological activities, and an exploration of their mechanisms of action through signaling pathway diagrams.

Historical Context and Key Discoveries

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first extracted it from coal tar. However, it was the quest for synthetic antimalarials in the early 20th century that propelled quinoline and its halogenated derivatives to the forefront of medicinal chemistry. The natural antimalarial, quinine, isolated from the bark of the Cinchona tree, served as the initial blueprint.

A significant breakthrough came in 1934 when Hans Andersag at Bayer I.G. Farbenindustrie in Germany synthesized Resochin, a 4-aminoquinoline derivative. Though initially deemed too toxic, this compound was later rediscovered and developed by American researchers during World War II, leading to the introduction of chloroquine in the 1940s. Chloroquine, a 7-chloro-4-aminoquinoline, proved to be a highly effective and widely used antimalarial for many years.

The success of chloroquine spurred further research into halogenated quinolines, leading to the development of other important antimalarial drugs such as mefloquine , a quinolinemethanol derivative. In more recent times, the versatile quinoline scaffold has been explored for other therapeutic applications. Halogenated quinolines like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and broxyquinoline (5,7-dibromo-8-hydroxyquinoline) have been investigated for their antibacterial, antifungal, and neuroprotective properties. Furthermore, a growing body of research is uncovering the potential of halogenated quinolines as anticancer agents, with mechanisms often involving the inhibition of protein kinases and topoisomerases.

Synthetic Methodologies and Experimental Protocols

The construction of the quinoline core and the subsequent introduction of halogens can be achieved through various synthetic routes. Classical methods like the Skraup, Doebner-von Miller, and Gould-Jacobs reactions remain fundamental in quinoline synthesis.

Synthesis of 4,7-Dichloroquinoline: A Key Intermediate

A crucial precursor for many 4-aminoquinoline drugs, including chloroquine, is 4,7-dichloroquinoline. A common and reliable method for its synthesis is the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Reaction for 4,7-Dichloroquinoline

-

Step 1: Condensation. A mixture of m-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-140°C for 1-2 hours. The ethanol formed during the reaction is distilled off.

-

Step 2: Cyclization. The resulting intermediate, without isolation, is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A and heated to approximately 250°C. This high temperature induces cyclization to form ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

-

Step 3: Saponification and Decarboxylation. The cyclized product is then subjected to basic hydrolysis (e.g., with aqueous NaOH) to saponify the ester, followed by acidification to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid. Subsequent heating of this acid in a high-boiling point solvent leads to decarboxylation, affording 7-chloro-4-hydroxyquinoline.

-

Step 4: Chlorination. The final step involves the conversion of the 4-hydroxyl group to a chlorine atom. This is typically achieved by treating 7-chloro-4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃), often at elevated temperatures (e.g., 135-140°C). After the reaction, the mixture is carefully poured into a mixture of ice and a base (e.g., NaOH solution) to neutralize the excess acid and precipitate the 4,7-dichloroquinoline product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization.

Synthesis of Chloroquine

The final step in the synthesis of chloroquine involves the condensation of 4,7-dichloroquinoline with the appropriate side chain.

Experimental Protocol: Synthesis of Chloroquine

-

Reaction. A mixture of 4,7-dichloroquinoline (1.0 equivalent) and 4-diethylamino-1-methylbutylamine (also known as novaldiamine, typically in excess) is heated at a high temperature, for example, 180°C. Phenol is often used as a solvent and catalyst in this reaction.

-

Work-up and Purification. After the reaction is complete, the mixture is cooled and worked up. This typically involves dissolving the reaction mixture in an appropriate solvent and washing with an aqueous base to remove unreacted phenol and other acidic impurities. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude chloroquine can be purified by recrystallization or chromatography. For pharmaceutical use, it is often converted to its phosphate salt to improve its solubility and stability.

Synthesis of Halogenated 8-Hydroxyquinolines (e.g., Clioquinol)

Halogenated 8-hydroxyquinolines can be synthesized by direct halogenation of 8-hydroxyquinoline.

Experimental Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline (Broxyquinoline)

-

Reaction. 8-hydroxyquinoline is dissolved in a suitable solvent, such as chloroform. A solution of bromine (2.0 equivalents) in the same solvent is added dropwise to the 8-hydroxyquinoline solution with stirring at room temperature.

-

Work-up and Purification. The reaction mixture is stirred for a period, and upon completion, the resulting precipitate is collected. The crude product is then washed with a dilute solution of sodium bicarbonate to remove any unreacted bromine and hydrobromic acid. Further purification can be achieved by recrystallization from a suitable solvent like benzene to yield pure 5,7-dibromo-8-hydroxyquinoline.

A similar procedure can be adapted for the synthesis of other halogenated 8-hydroxyquinolines, such as clioquinol, by using appropriate halogenating agents. For instance, the synthesis of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) can be achieved in a one-pot method starting from 8-hydroxyquinoline, which is first acetylated, then subjected to chlorination and iodination, followed by hydrolysis.

Quantitative Data on Biological Activity

The biological activity of halogenated quinolines has been extensively studied. The following tables summarize key quantitative data for their antimalarial, antibacterial, and anticancer activities.

Table 1: Antimalarial Activity of Selected Halogenated Quinolines

| Compound | Halogen Substitution | Target Organism | IC₅₀ (nM) | Reference |

| Chloroquine | 7-Cl | P. falciparum (sensitive) | 7.5 - 19.2 | |

| Chloroquine | 7-Cl | P. falciparum (resistant) | >100 | [1] |

| Mefloquine | 2,8-bis(CF₃) | P. falciparum (sensitive) | 12.4 | [1] |

| Mefloquine | 2,8-bis(CF₃) | P. falciparum (resistant) | 24.5 | [1] |

| Quinine | - | P. falciparum (sensitive) | 156.7 | [1] |

| Halofantrine | 2,8-bis(CF₃), 7-Cl | P. falciparum (resistant) | 1.9 | [1] |

| Ferroquine | 7-Cl | P. falciparum (resistant) | 130 | [2] |

Table 2: Antibacterial Activity of Selected Halogenated Quinolines

| Compound | Halogen Substitution | Target Organism | MIC (µg/mL) | Reference |

| Clioquinol | 5-Cl, 7-I | Staphylococcus aureus | - | - |

| Broxyquinoline | 5,7-diBr | Staphylococcus aureus | - | - |

| HQ 2 | Halogenated | MRSE 35984 | 0.59 µM | [3] |

| Ciprofloxacin | 6-F | Escherichia coli | <0.015 - 1 | [4] |

| Ciprofloxacin | 6-F | Staphylococcus aureus | 0.12 - 1 | [4] |

Table 3: Anticancer Activity of Selected Halogenated Quinolines

| Compound | Halogen Substitution | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Reference |

| Quinoline-chalcone hybrid | 4'-F | MCF-7 | 0.28 | [5] |

| Quinoline-chalcone hybrid | 4'-Br | MCF-7 | 0.10 | [5] |

| Quinoline-chalcone hybrid | 4'-Cl | MCF-7 | 0.10 | [5] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | 6-Cl | MCF-7 | - | [6] |

| Brominated pyranoquinoline derivative | Br | A549 | 35.10 | [7] |

Table 4: Physicochemical Properties of Selected Halogenated Quinolines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ClogP | Reference |

| Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | 5.14 | |

| Mefloquine | C₁₇H₁₆F₆N₂O | 378.31 | - | - |

| Clioquinol | C₉H₅ClINO | 305.50 | - | - |

| HQ 2 | - | - | 3.44 | [3] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of halogenated quinolines are mediated by diverse mechanisms of action, which are often dependent on the specific compound and the target disease.

Antimalarial Mechanism of Action

The primary mechanism of action for chloroquine and other 4-aminoquinolines against malaria parasites involves the inhibition of hemozoin formation. The parasite digests hemoglobin in its digestive vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Chloroquine, being a weak base, accumulates in the acidic digestive vacuole of the parasite. Here, it is believed to cap the growing hemozoin crystal, preventing further polymerization of heme. The buildup of free heme is highly toxic to the parasite, leading to its death.

Caption: Antimalarial mechanism of chloroquine.

Anticancer Mechanisms of Action

Halogenated quinolines exert their anticancer effects through multiple pathways. Some derivatives act as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which are often overactive in cancer cells and drive proliferation and survival. Others function as topoisomerase II inhibitors, preventing the re-ligation of DNA strands during replication and leading to apoptosis. Additionally, some quinoline-based compounds can intercalate into DNA, disrupting its structure and function.

Caption: Anticancer mechanisms of halogenated quinolines.

Antibacterial and Biofilm Eradication Mechanisms

The antibacterial activity of certain halogenated quinolines is linked to their ability to chelate metal ions, which are essential for bacterial enzyme function. More recently, novel halogenated quinolines have been shown to be effective against bacterial biofilms, which are notoriously resistant to conventional antibiotics. These compounds can eradicate persistent bacterial cells within the biofilm matrix. The precise mechanisms are still under investigation but may involve disruption of the biofilm structure and targeting of persister cells.

Caption: Antibacterial and biofilm eradication mechanisms.

Conclusion and Future Directions

The journey of halogenated quinolines from their initial discovery to their current status as a versatile therapeutic scaffold is a compelling narrative of scientific progress. From combating malaria to showing promise in the fight against cancer and bacterial biofilms, these compounds continue to be a rich source of inspiration for drug discovery. The synthetic tractability of the quinoline ring allows for fine-tuning of its physicochemical and pharmacological properties, enabling the development of next-generation therapeutics with improved efficacy and safety profiles. Future research will likely focus on elucidating the detailed molecular mechanisms of action of newer halogenated quinolines, exploring novel therapeutic applications, and developing innovative synthetic strategies to access even more diverse and potent derivatives. For researchers, scientists, and drug development professionals, the halogenated quinoline core remains a fertile ground for innovation and a beacon of hope in the ongoing quest for new and effective medicines.

References

- 1. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.amh.net.au [resources.amh.net.au]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 2,6-Dichloro-4-phenylquinazoline in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-phenylquinazoline is a pivotal heterocyclic intermediate, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique structural features, particularly the reactive chlorine substituents at the 2 and 6 positions, allow for selective functionalization, making it a valuable building block in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, key reactions, and the significant role of this compound derivatives in targeting various signaling pathways implicated in cancer and other diseases. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways are presented to facilitate its application in drug discovery research.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of several approved drugs, particularly in oncology. The strategic disubstitution of the quinazoline ring with chlorine atoms, as seen in this compound, provides medicinal chemists with two distinct reaction sites for nucleophilic substitution. This allows for the systematic and differential introduction of various pharmacophoric groups to modulate biological activity and pharmacokinetic properties. This guide will explore the synthesis of this key intermediate and its application in the development of targeted therapies.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key precursor, 2-amino-5-chlorobenzophenone. This is followed by cyclization to form the quinazolinone core, and a final chlorination step to yield the target molecule.

Synthesis of 2-Amino-5-chlorobenzophenone

One common method for the synthesis of 2-amino-5-chlorobenzophenone is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride.[1]

Experimental Protocol: To a solution of p-chloroaniline in a suitable solvent, benzoyl chloride is added in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction mixture is stirred at a controlled temperature until the reaction is complete. The product is then isolated and purified by crystallization. A reported yield for this reaction is 39%.[1]

Alternatively, 2-amino-5-chlorobenzophenone can be synthesized from p-chloronitrobenzene and phenylacetonitrile.[1] This involves a cyclization to form a benzisoxazole intermediate, followed by reductive ring-opening.[1]

Cyclization to 6-Chloro-4-phenylquinazolin-2(1H)-one

The 2-amino-5-chlorobenzophenone is then cyclized to form the quinazolinone ring system.

Experimental Protocol: 2-Amino-5-chloro-2'-fluorobenzophenone, a related starting material, can be cyclized to the corresponding benzodiazepine or quinazoline. For quinazoline synthesis, the 2-aminobenzophenone is reacted with a suitable one-carbon synthon, such as an orthoester or urea, under acidic or thermal conditions. For instance, reacting 2-amino-5-chloro-2'-fluorobenzophenone with chloroacetyl chloride followed by ammonia is a method to produce a benzodiazepine derivative, but similar cyclization strategies can be adapted for quinazolinone formation.[2]

Chlorination to this compound

The final step is the chlorination of the quinazolinone intermediate.

Experimental Protocol: The 6-chloro-4-phenylquinazolin-2(1H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. The mixture is refluxed until the reaction is complete. After cooling, the reaction mixture is carefully poured onto ice, and the precipitated product is collected by filtration, washed, and dried. For a similar compound, 6-bromo-4-chloro-2-phenylquinazoline, a combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) has been used for the chlorination of the corresponding quinazolin-4(3H)-one, affording the product in a 78% yield over two steps (cyclocondensation and chlorination).[3]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The chlorine atoms at the 2 and 4 positions of the quinazoline ring exhibit differential reactivity, which is a key feature for its use as a research intermediate. The C4-chloro is generally more susceptible to nucleophilic substitution than the C2-chloro group. This allows for selective functionalization at the C4 position under milder conditions, followed by substitution at the C2 position under more forcing conditions.

Nucleophilic Aromatic Substitution (SNAr)

A wide range of nucleophiles, including amines, alcohols, and thiols, can be introduced at the C4 and C2 positions.

Experimental Protocol for Selective C4-Substitution: To a solution of the dichloroquinazoline in a suitable solvent like isopropanol or THF, the desired amine is added. The reaction can be carried out at room temperature or with gentle heating. The product, a 2-chloro-4-amino-quinazoline derivative, can be isolated by filtration or extraction.

Experimental Protocol for C2-Substitution: Following substitution at the C4 position, the remaining chlorine at C2 can be displaced by another nucleophile, often requiring higher temperatures or the use of a catalyst.

Reaction Workflow

Caption: Selective nucleophilic substitution workflow.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Related Quinazolines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Chloro-2-methyl-4-phenylquinazoline[4] | C₁₅H₁₁ClN₂ | 254.71 |

| 6-Chloro-1-methyl-4-phenylquinazolin-4-ol[5] | C₁₅H₁₃ClN₂O | 272.73 |

| 4,7-Dichloro-6-nitroquinazoline[6] | C₈H₃Cl₂N₃O₂ | 244.04 |

Table 2: Spectroscopic Data of a Related Dichloroquinazoline

| Spectroscopic Data | 4,7-Dichloro-6-nitroquinazoline[6] |

| ¹H NMR (CDCl₃, δ ppm) | 9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8) |

| ¹³C NMR (CDCl₃, δ ppm) | 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a) |

| IR (KBr, ν cm⁻¹) | 3089 (C-H), 1726, 1645, 1610 (C=N), 1546 (C=C), 1527, 1323 (NO₂) |

| MS (ESI⁺, m/z) | 244.4 [M+H]⁺ |

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases and are being investigated for the treatment of cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Many quinazoline-based compounds are potent inhibitors of EGFR and VEGFR tyrosine kinases, which are crucial regulators of cell proliferation and angiogenesis in cancer.

Caption: Inhibition of EGFR and VEGFR signaling by quinazoline derivatives.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Caption: Quinazoline derivatives as inhibitors of the PI3K/Akt/mTOR pathway.

Biological Activity of Derivatives

The biological activity of derivatives of this compound is highly dependent on the nature of the substituents introduced at the C2 and C4 positions.

Table 3: In Vitro Anticancer Activity of Selected Quinazoline Derivatives

| Derivative Class | Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| 4-Anilinoquinazolines | Various cancer cell lines | EGFR/VEGFR Inhibition | Varies | [3] |

| 2,4-Diaminoquinazolines | MCF-7, HCT-116, HepG2, HFB4 | DNA Binding | Varies | N/A |

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of drug discovery. Its amenability to selective functionalization at two distinct positions on the quinazoline core provides a robust platform for the generation of diverse chemical libraries. The derivatives of this scaffold have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer and other diseases. This technical guide serves as a comprehensive resource for researchers, providing the necessary synthetic and biological information to leverage the full potential of this strategic intermediate in the development of next-generation therapeutics.

References

- 1. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Chloro-2-methyl-4-phenylquinazoline | C15H11ClN2 | CID 4713930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloro-1-methyl-4-phenylquinazolin-4-ol | C15H13ClN2O | CID 2728269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Structure Elucidation of Novel 2,6-Dichloro-4-phenylquinazoline Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of novel 2,6-dichloro-4-phenylquinazoline analogs. Given the burgeoning interest in quinazoline derivatives as therapeutic agents, particularly in oncology, a thorough understanding of their synthesis and structural characterization is paramount. This document outlines a putative synthetic pathway, detailed experimental protocols, and the expected analytical data based on structurally related compounds. Furthermore, it explores the likely biological signaling pathways these molecules may modulate.

Synthesis and Structure Elucidation

The synthesis of this compound can be approached through a multi-step process, likely commencing from a substituted anthranilic acid or a 2-aminobenzophenone derivative. A plausible synthetic route involves the cyclization of an appropriate precursor followed by chlorination.

A proposed synthetic pathway starts from 5-chloro-2-aminobenzophenone, which can be acylated and then cyclized to form the corresponding quinazolinone. Subsequent chlorination would yield the target compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.30 | d | ~ 2.5 | H-5 |

| ~ 7.80 | dd | ~ 8.8, 2.5 | H-7 |

| ~ 7.65 | d | ~ 8.8 | H-8 |

| ~ 7.60 - 7.50 | m | - | Phenyl H |

Predicted data based on similar quinazoline structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162.0 | C-2 |

| ~ 159.0 | C-4 |

| ~ 151.0 | C-8a |

| ~ 138.0 | Phenyl C-1' |

| ~ 135.0 | C-6 |

| ~ 134.0 | C-7 |

| ~ 131.0 | Phenyl C-4' |

| ~ 129.5 | Phenyl C-2', C-6' |

| ~ 129.0 | Phenyl C-3', C-5' |

| ~ 128.0 | C-5 |

| ~ 125.0 | C-8 |

| ~ 122.0 | C-4a |

Predicted data based on analogous quinazoline structures.

Table 3: Predicted Mass Spectrometry and IR Data

| Technique | Expected Values |

| Mass Spectrometry (EI-MS) | m/z (%): 276 (M⁺), 278 (M⁺+2), 280 (M⁺+4) |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~1620 (C=N), ~1580 (C=C, aromatic), ~830 (C-Cl) |

Predicted data based on the molecular formula and known fragmentation patterns of similar compounds.[6][7][8]

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. However, analysis of closely related structures, such as 2-chloro-4-phenylquinazoline, provides insights into the likely molecular conformation and crystal packing. It is anticipated that the phenyl group at the 4-position will not be coplanar with the quinazoline ring due to steric hindrance. The dichloro-substitution is expected to influence intermolecular interactions, potentially leading to halogen bonding and π-stacking in the solid state.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of this compound analogs.

A synthetic route to a precursor could involve the reaction of 5-chloro-2-aminobenzophenone with a source of a one-carbon unit, such as triethyl orthoformate and a nitrogen source like ammonium acetate.[9]

-

To a solution of 5-chloro-2-aminobenzophenone (1.0 mmol) in ethanol (10 mL), add triethyl orthoformate (1.2 mmol) and ammonium acetate (2.0 mmol).[9]

-

Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[9]

-

Purify the residue by column chromatography on silica gel (e.g., ethyl acetate in hexane) to yield the desired quinazolinone.[9]

This procedure is adapted from the synthesis of similar dichloro-quinazoline and dichloro-quinoline derivatives.[10][11]

-

In a round-bottom flask, suspend 6-chloro-4-phenylquinazolin-2(1H)-one (1.0 mmol) in phosphorus oxychloride (POCl₃, 5 mL).

-

Add a catalytic amount of N,N-dimethylaniline (0.1 mL).

-

Heat the mixture to reflux for 5 hours.

-

After cooling to room temperature, pour the reaction mixture carefully into ice-cold water with vigorous stirring.

-

Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-